molecular formula C9H8N2O2S B2712252 Ethyl thieno[2,3-b]pyrazine-6-carboxylate CAS No. 59944-77-3

Ethyl thieno[2,3-b]pyrazine-6-carboxylate

Cat. No. B2712252
Key on ui cas rn: 59944-77-3
M. Wt: 208.24
InChI Key: BPEISRFZSPQOLU-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

To a solution of ethyl thieno[3,2-b]pyrazine-6-carboxylate 86 (600 mg, 2.88 mmol) in THF (3 mL) and methanol (3 mL) was added sodium borohydride (1.09 g, 28.8 mmol). The reaction was stirred at rt for 30 min. Poured in NH4Cl solution and extracted with EtOAc. Organic layer was washed with brine, dried and evaporated to give the crude thieno[3,2-b]pyrazin-6-ylmethanol 87 (438 mg, 91%) which was used without further purification.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[S:7][C:8]([C:10](OCC)=[O:11])=[CH:9][C:2]=12.[BH4-].[Na+]>C1COCC1.CO.[NH4+].[Cl-]>[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[S:7][C:8]([CH2:10][OH:11])=[CH:9][C:2]=12 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
N1=C2C(=NC=C1)SC(=C2)C(=O)OCC
Name
Quantity
1.09 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
Organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C2C(=NC=C1)SC(=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 438 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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